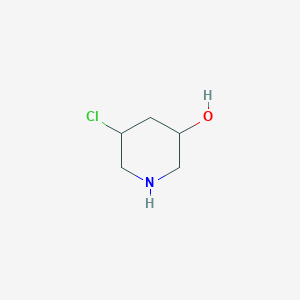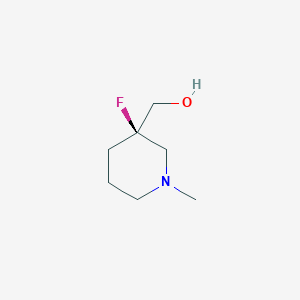
RAGE antagonist peptide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAGE antagonist peptide acetate is a compound that acts as an antagonist to the receptor for advanced glycation end products (RAGE). This receptor is part of the immunoglobulin superfamily and is involved in various inflammatory and degenerative diseases. By blocking the interaction between RAGE and its ligands, this compound can inhibit the downstream signaling pathways that lead to inflammation and other pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAGE antagonist peptide acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions
RAGE antagonist peptide acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify certain amino acid residues, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups suitable for SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols .
Scientific Research Applications
RAGE antagonist peptide acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study the interactions between RAGE and its ligands.
Biology: Investigates the role of RAGE in various cellular processes, including inflammation and cell migration.
Medicine: Explores potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs targeting RAGE-related pathways .
Mechanism of Action
RAGE antagonist peptide acetate exerts its effects by blocking the binding of ligands such as S100P, S100A4, and high mobility group box 1 (HMGB1) to RAGE. This inhibition prevents the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. By disrupting these pathways, the compound can reduce inflammation and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
FPS-ZM1: A small-molecule RAGE antagonist.
RAGE/SERT-in-1: Another small-molecule inhibitor.
Dalteparin: A larger molecule with RAGE antagonist properties.
RAGE antagonist peptide (RAP): A peptide similar to RAGE antagonist peptide acetate .
Uniqueness
This compound is unique due to its specific peptide sequence, which allows for high affinity and selectivity towards RAGE. This specificity makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C59H105N13O19S |
|---|---|
Molecular Weight |
1332.6 g/mol |
IUPAC Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetic acid |
InChI |
InChI=1S/C57H101N13O17S.C2H4O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;1-2(3)4/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |
InChI Key |
PYARYLFBSMQBSW-BMAWOLHASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


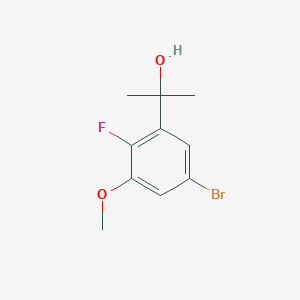
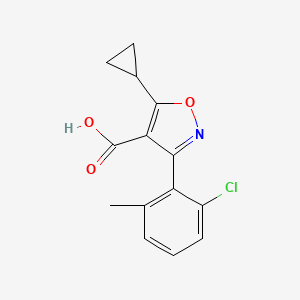
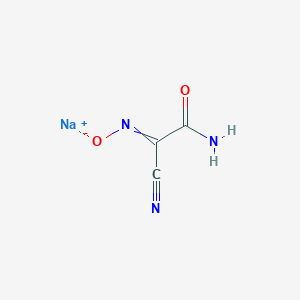
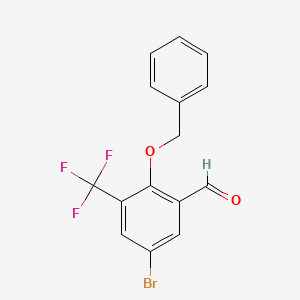
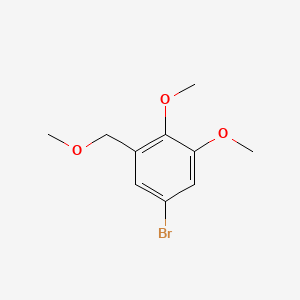
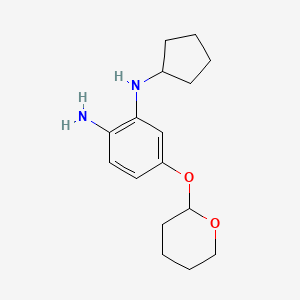
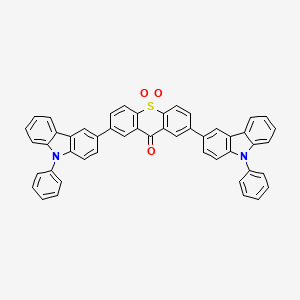

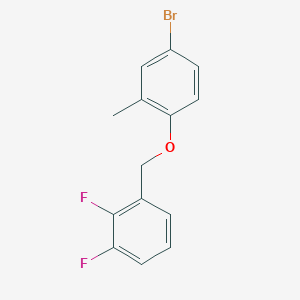
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
![2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyrimidin-5-yl]acetyl]amino]acetic acid](/img/structure/B14766686.png)
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
